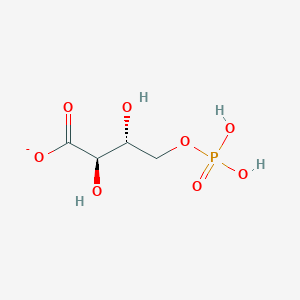
2-Hydroxyphenylsulphur pentafluoride
Vue d'ensemble
Description
2-Hydroxyphenylsulphur pentafluoride is a sulfur-containing compound with the molecular formula C6H5F5OS. . This compound is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further bonded to a sulfur atom bearing five fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenylsulphur pentafluoride typically involves the reaction of phenol with sulfur tetrafluoride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
C6H5OH+SF4→C6H5SF5OH
The reaction is usually conducted at low temperatures to prevent the decomposition of sulfur tetrafluoride and to achieve high yields of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and isolation of the product using techniques like distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyphenylsulphur pentafluoride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form phenylsulphur trifluoride derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Formation of phenylsulphur pentafluoride ketones or aldehydes.
Reduction: Formation of phenylsulphur trifluoride derivatives.
Substitution: Formation of halogenated phenylsulphur pentafluoride compounds.
Applications De Recherche Scientifique
2-Hydroxyphenylsulphur pentafluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Hydroxyphenylsulphur pentafluoride involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and proteins, while the fluorine atoms contribute to the compound’s stability and reactivity. The sulfur atom plays a crucial role in modulating the compound’s electronic properties, making it a versatile reagent in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyphenylsulphur trifluoride
- 2-Hydroxyphenylsulphur tetrafluoride
- 2-Hydroxyphenylsulphur hexafluoride
Uniqueness
2-Hydroxyphenylsulphur pentafluoride is unique due to the presence of five fluorine atoms bonded to the sulfur atom, which imparts distinct chemical and physical properties. This compound exhibits higher reactivity and stability compared to its analogs with fewer fluorine atoms. Additionally, the combination of a hydroxyl group and a highly fluorinated sulfur atom makes it a valuable reagent in various synthetic and industrial applications.
Propriétés
IUPAC Name |
2-(pentafluoro-λ6-sulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVXSUWUMQLKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)










